REACTION_CXSMILES
|
C([O:9][CH2:10][CH2:11][C:12]1[N:13]=[C:14]([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[O:15][C:16]=1[CH3:17])(=O)C1C=CC=CC=1.[OH-].[Na+]>C(O)C>[F:24][C:21]1[CH:20]=[CH:19][C:18]([C:14]2[O:15][C:16]([CH3:17])=[C:12]([CH2:11][CH2:10][OH:9])[N:13]=2)=[CH:23][CH:22]=1 |f:1.2|
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Name
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2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethyl benzoate
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Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OCCC=1N=C(OC1C)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Type
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CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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the mixture was stirred overnight at room temperature
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Duration
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8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
the ethanol was concentrated
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with toluene
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Type
|
WASH
|
Details
|
was washed with water and brine sequently
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1OC(=C(N1)CCO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |